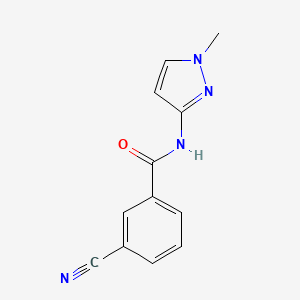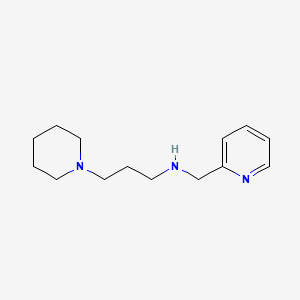
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then functionalized with an ethylamine group through nucleophilic substitution reactions.
The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a variety of methods, including the use of cyclopropylmethyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and the use of automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamine and cyclopropylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethylamine linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The ethylamine linkage and cyclopropylmethyl group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)ethanol
- 2-(1H-Pyrazol-1-yl)ethylamine
- N-(Cyclopropylmethyl)acetamide
Uniqueness
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, ethylamine linkage, and cyclopropylmethyl group allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
InChI |
InChI=1S/C11H18N4O/c16-11(13-8-10-2-3-10)9-12-5-7-15-6-1-4-14-15/h1,4,6,10,12H,2-3,5,7-9H2,(H,13,16) |
InChI Key |
XPYTXNWBJOUSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

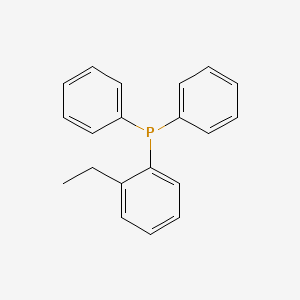
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
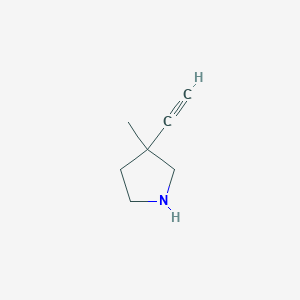
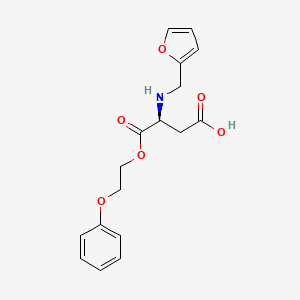
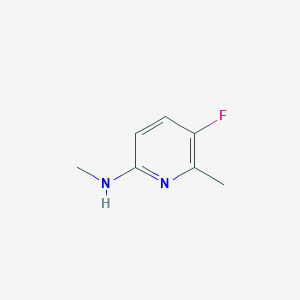

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
